3-{6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE
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Overview
Description
3-{6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another approach includes the use of microwave irradiation to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
3-{6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Agrochemicals: The compound shows promise as a fungicide and herbicide.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-{6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways . The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole and thiadiazole moieties but lacks the pyridine ring.
1,3,4-Thiadiazole Derivatives: Similar in structure but may have different substituents on the thiadiazole ring.
Uniqueness
3-{6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE is unique due to the combination of triazole, thiadiazole, and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows for versatile interactions with various biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
849911-97-3 |
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Molecular Formula |
C16H13N5OS |
Molecular Weight |
323.4g/mol |
IUPAC Name |
6-[(4-methylphenoxy)methyl]-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5OS/c1-11-4-6-13(7-5-11)22-10-14-20-21-15(18-19-16(21)23-14)12-3-2-8-17-9-12/h2-9H,10H2,1H3 |
InChI Key |
OWWXBABGBZXEHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Origin of Product |
United States |
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